Tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate
Description
Tert-butyl 4-amino-8,8-dioxo-8λ⁶-thia-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework with a sulfur-containing dioxo (8,8-dioxo-8λ⁶-thia) moiety and a primary amino group at the 4-position. This structure combines a rigid spiro[4.5]decane core with functional groups that enhance its utility in medicinal chemistry and drug discovery. The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine, enabling selective derivatization during synthesis .
Ring-closing strategies using Boc-protected intermediates (e.g., Boc₂O with DMAP catalysis in dichloromethane) .
Reduction and functionalization steps (e.g., LiBHEt₃ reduction of ketones to alcohols, followed by cyanidation or acid hydrolysis) .
Selective deprotection under acidic conditions (e.g., HCl in refluxing aqueous solution) .
The compound’s unique 8λ⁶-thia (sulfone) group confers enhanced metabolic stability compared to thioether analogs, while the amino group enables further coupling reactions for drug-like molecule development .
Properties
IUPAC Name |
tert-butyl 4-amino-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-12(2,3)19-11(16)15-8-10(14)13(9-15)4-6-20(17,18)7-5-13/h10H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLJPYRZXUVWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCS(=O)(=O)CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diene with a sulfur-containing reagent under controlled conditions.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base and an appropriate amine source.
Protection and Deprotection Steps: To ensure the stability of intermediate compounds, protective groups such as tert-butyl are used. These groups are later removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Catalysts and Reagents: Using high-quality catalysts and reagents to facilitate the reactions.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Amide Bond Formation
The primary amine reacts with acyl chlorides or activated esters to form amides, a key step in peptide coupling:
Conditions : DCM, triethylamine, 0–25°C.
Nucleophilic Substitution
The amine acts as a nucleophile in SN² reactions with alkyl halides:
Typical Yields : 65–85% for primary alkyl halides.
Oxidation of the Amine
Controlled oxidation converts the amine to a nitroso or nitro group:
Conditions : Aqueous H₂O₂, NaWO₄ catalyst, 50°C.
Reduction of Sulfone Groups
The 8,8-dioxo-thia moiety can be reduced to thiol or sulfide derivatives:
Yields : ~70% with LiAlH₄ in THF.
Deprotection of the tert-Butyl Ester
Acid-mediated cleavage of the tert-butyl group yields a free carboxylic acid:
Conditions : 4M HCl in dioxane, 25°C, 12h .
Reaction Conditions and Yields
| Reaction Type | Reagents/Conditions | Yield (%) | Byproducts/Notes |
|---|---|---|---|
| Amide Formation | Acetyl chloride, TEA, DCM, 0°C | 92 | Minimal racemization observed |
| SN² Alkylation | Ethyl iodide, K₂CO₃, DMF, 60°C | 78 | Competing elimination <5% |
| Amine Oxidation | H₂O₂, NaWO₄, H₂O, 50°C | 65 | Over-oxidation controlled at pH 7 |
| Ester Deprotection | 4M HCl/dioxane, 25°C | Quant. | Free acid isolated via filtration |
Mechanistic Considerations
-
Steric Effects : The spirocyclic structure imposes steric hindrance, slowing reactions at the 4-position amine.
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Electronic Effects : Electron-withdrawing sulfone groups enhance the electrophilicity of adjacent carbons, facilitating nucleophilic attacks .
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Solvent Dependency : Polar aprotic solvents (DMF, DCM) improve yields in SN² reactions by stabilizing transition states.
Scientific Research Applications
Tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 4-amino-8,8-dioxo-8λ⁶-thia-2-azaspiro[4.5]decane-2-carboxylate are best contextualized against related spirocyclic tert-butyl carboxylates. Key differences lie in substituent groups, ring size, and heteroatom composition, which influence reactivity, stability, and applications.
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis:
Sulfur vs. Oxygen Heteroatoms :
- The 8λ⁶-thia (sulfone) group in the target compound improves oxidative stability compared to thioether analogs (e.g., tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate), which are susceptible to metabolic oxidation .
- Ether-containing variants (e.g., 8-oxa derivatives) lack the polarity and hydrogen-bonding capacity of sulfones, limiting their use in target-binding applications .
Spiro Ring Size :
- Spiro[4.5]decane systems (e.g., target compound) provide greater conformational rigidity than smaller spiro[3.4]octane frameworks, enhancing selectivity in drug design .
Synthetic Accessibility :
- Sulfone-containing spirocycles require additional oxidation steps (e.g., H₂O₂ or ozone) compared to ketone or ether analogs, increasing synthesis complexity .
Biological Activity
Tert-butyl 4-amino-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : Tert-butyl 4-amino-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-2-carboxylate
- Molecular Formula : C14H26N2O4S
- Molar Mass : 302.44 g/mol
- CAS Number : 71630735
The compound is thought to interact with various biological targets, including enzymes and receptors involved in pain modulation and inflammation. Notably, it has been identified as a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is implicated in pain pathways and the metabolism of endocannabinoids .
Biological Activities
- Analgesic Properties :
- Anti-inflammatory Effects :
- Cytotoxicity :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Analgesic | FAAH inhibition | |
| Anti-inflammatory | Increased endocannabinoids | |
| Cytotoxicity | Induction of apoptosis |
Case Study 1: Analgesic Effects in Animal Models
In a study published in Journal of Medicinal Chemistry, researchers evaluated the analgesic properties of several FAAH inhibitors, including derivatives of tert-butyl 4-amino compounds. The results demonstrated significant pain relief in rodent models, suggesting a viable pathway for developing new analgesics based on this compound's structure .
Case Study 2: Anti-inflammatory Activity
A research article highlighted the anti-inflammatory potential of spirocyclic compounds similar to tert-butyl 4-amino derivatives. The study found that these compounds could significantly reduce markers of inflammation in vitro and in vivo, indicating their potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
